molecular formula C13H13NO B3360472 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one CAS No. 89059-11-0

10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one

Cat. No.: B3360472
CAS No.: 89059-11-0
M. Wt: 199.25 g/mol
InChI Key: CSHQJEBUPCBDLU-UHFFFAOYSA-N
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Description

10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one is a heterocyclic compound that belongs to the class of pyridoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric annulative allylic alkylation reaction of 2-[(1H-indol-2-yl)methyl]malonates with (E)-but-2-ene-1,4-diyl dicarbonates . This method provides high regio- and enantioselectivity, yielding the desired compound in moderate to good yields under mild conditions.

Another method involves the intramolecular hydroacylation of N-allylindole-2-carboxaldehydes and N-allylpyrrole-2-carboxaldehydes, which generates 7,8-dihydropyrido[1,2-a]indol-9(6H)-ones in moderate to high yields with excellent enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of palladium-catalyzed reactions and hydroacylation processes can be optimized for industrial applications, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridoindole scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridoindoles, which can exhibit different chemical and biological properties.

Scientific Research Applications

10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydroindolizin-8(5H)-one
  • 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one
  • Dihalogenated 6,9-Dihydropyrido[1,2-a]indoles

Uniqueness

10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one is unique due to its specific methyl substitution at the 10th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

IUPAC Name

10-methyl-7,9-dihydro-6H-pyrido[1,2-a]indol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-11-4-2-3-5-12(11)14-7-6-10(15)8-13(9)14/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHQJEBUPCBDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)CCN2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30528181
Record name 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-11-0
Record name 10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one
Reactant of Route 2
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one
Reactant of Route 3
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one
Reactant of Route 4
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one
Reactant of Route 5
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one
Reactant of Route 6
10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one

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